1-Bromo-4-(3-bromo-1-chloropropyl)benzene

Trifunctional scaffold Sequential derivatization Orthogonal reactivity

Researchers requiring a single scaffold for three sequential, chemoselective derivatizations often face multi-step workarounds. 1-Bromo-4-(3-bromo-1-chloropropyl)benzene (CAS 33994-21-7) solves this with electronically differentiated halogens: an aryl bromide for cross-coupling, a benzylic chloride for SNAr/annulation, and a terminal alkyl bromide for orthogonal SN2 or Grignard chemistry. - Enables convergent PROTAC linker assembly and 3,3-diarylpropylamine pharmacophore synthesis. - Eliminates protection/deprotection sequences, reducing step count and improving atom economy. - Available at ≥98% purity with full Certificate of Analysis for immediate scale-up.

Molecular Formula C9H9Br2Cl
Molecular Weight 312.43 g/mol
CAS No. 33994-21-7
Cat. No. B1281293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(3-bromo-1-chloropropyl)benzene
CAS33994-21-7
Molecular FormulaC9H9Br2Cl
Molecular Weight312.43 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CCBr)Cl)Br
InChIInChI=1S/C9H9Br2Cl/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9H,5-6H2
InChIKeyUPYHWNDOGRRPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(3-bromo-1-chloropropyl)benzene: Overview & Procurement


1-Bromo-4-(3-bromo-1-chloropropyl)benzene (CAS 33994-21-7) is a trifunctional halogenated aromatic compound with the molecular formula C₉H₉Br₂Cl and a molecular weight of 312.43 g/mol [1]. It belongs to the phenylpropyl halide class, characterized by a para-brominated benzene ring linked to a propyl side chain that carries a bromine at the terminal C3 position and a chlorine at the benzylic C1 position [2]. This distinctive 1,1,3-trihalogenation pattern—two leaving groups on the same carbon (C1) plus a terminal bromide—creates a versatile scaffold that commercial databases classify as both a pharmaceutical intermediate and a PROTAC linker building block . The compound is primarily sourced for organic synthesis and medicinal chemistry applications as an advanced intermediate, with a predicted density of 1.733 ± 0.06 g/cm³ and a boiling point of 175–178 °C at reduced pressure (1 Torr) .

Scaffold Trifunctional halogenated pattern with three distinct electrophilic sites
Reactivity Orthogonal leaving groups enable sequential, chemoselective derivatization
Sourcing Supplied as advanced intermediate for pharmaceutical synthesis and PROTAC linker assembly

1-Bromo-4-(3-bromo-1-chloropropyl)benzene: Why Generic Analogs Fail


Despite sharing the same molecular formula C₉H₉Br₂Cl as positional isomers (e.g., 1-chloro-4-(1,3-dibromopropyl)benzene) , generic substitution among phenylpropyl halide analogs is not viable for 1-Bromo-4-(3-bromo-1-chloropropyl)benzene. The compound carries three electronically and sterically distinct electrophilic centers: (i) a para-bromine on the aromatic ring accessible for cross-coupling (Suzuki, Buchwald-Hartwig), (ii) a benzylic chlorine at C1 amenable to regioselective Sₙ1/Sₙ2 substitution due to carbocation stabilization, and (iii) a terminal primary bromide at C3 offering orthogonal reactivity via Sₙ2 or Grignard formation . Analogs that alter this pattern—such as 1-Bromo-4-(3-chloropropyl)benzene (CAS 74003-34-2), which lacks the C3-bromine—lose both the third reactive handle and the elevated leaving-group diversity that enables sequential, chemoselective derivatization . Additionally, at 312.43 g/mol, the target compound is 34% heavier than the dibrominated analog 1-Bromo-4-(3-bromopropyl)benzene (277.98 g/mol) and 79 g/mol heavier than mono-halogen side chain analogs, introducing meaningful differences in solubility, logP, and synthetic amenability [1]. These structural distinctions preclude simple drop-in substitution.

Analog substitution may lose the third reactive handle, reducing orthogonal derivatization capacity.
Higher molecular weight and lipophilicity alter solubility, chromatography, and bioassay compatibility vs lighter analogs.
Application scope mismatch: generic analogs lack specific reactivity for benzodiazepine or diarylpropylamine scaffold construction.

1-Bromo-4-(3-bromo-1-chloropropyl)benzene: Differentiation from Closest Analogs


Reactive Site Diversity & Sequential Derivatization

1-Bromo-4-(3-bromo-1-chloropropyl)benzene provides three distinct electrophilic sites compared with two sites in each of its closest analogs . Two different halogens (Br, Cl) reside on the side chain: a benzylic chlorine at C1 (activated by the adjacent aromatic ring for Sₙ1/Sₙ2 chemistry) and a terminal primary bromide at C3 (classic Sₙ2 substrate), plus a para-bromine on the aromatic ring for Pd-catalyzed cross-coupling . The most commonly procured analog, 1-Bromo-4-(3-chloropropyl)benzene (74003-34-2), has only one side-chain halogen (Cl, no terminal Br), while 1-Bromo-4-(3-bromopropyl)benzene (90562-10-0) has only one Br (no Cl on the side chain), each reducing the handle count to two . This added degree of freedom is critical in convergent multi-step synthetic routes where the order of bond construction is dictated by orthogonal leaving-group reactivity .

Reactive Site Diversity
Head-to-head
Target provides 3 reactive sites (Ar-Br, C1-Cl, C3-Br); all four comparators ≤ 2 sites.
Supports sequential, chemoselective multi-step synthesis
Based on structural substitution pattern analysis; reactivity inferred from established organohalide chemistry.
Trifunctional scaffold Sequential derivatization Orthogonal reactivity

Molecular Weight Impact: LogP & Purification

At 312.43 g/mol, 1-Bromo-4-(3-bromo-1-chloropropyl)benzene is significantly heavier than all four primary comparators, with a predicted LogP of 4.514—substantially higher than the LogP of 3.8 reported for 1-Bromo-4-(3-chloropropyl)benzene (74003-34-2) [1]. This LogP difference translates to approximately 5.2-fold higher octanol/water partition coefficient (ΔLogP ≈ 0.714), directly affecting reversed-phase HPLC retention behavior, liquid-liquid extraction efficiency, and membrane permeability predictions in drug discovery contexts . The elevated molecular weight also improves mass spectrometric sensitivity in MRM/SRM quantification due to the characteristic isotopic signature of two bromine atoms (1:2:1 triplet for Br₂) plus one chlorine (3:1 doublet), creating a distinct MS fingerprint that reduces background interference compared to single-halogen or non-halogenated analytes .

MW & Lipophilicity
Head-to-head
MW 312.43 g/mol, LogP 4.514 (ΔLogP 0.714 vs analog). Approximately 5.2× higher lipophilicity.
Impacts HPLC retention, extraction efficiency, and bioassay solubility
LogP predicted (XlogP3); BP measured at different pressures; direct BP comparison under matched conditions not available.
Lipophilicity Molecular weight Chromatographic retention

Application Specificity: PROTAC Linker & Benzodiazepine Intermediate

1-Bromo-4-(3-bromo-1-chloropropyl)benzene is specifically cited as an intermediate for benzodiazepine-class pharmaceuticals, distinguishing it from analogs whose primary documented application scope is narrower . The para-brominated phenyl ring linked to a 1,3-dihalo-propyl chain maps directly onto the 1,3-diarylpropylamine pharmacophore framework—a core structure in numerous pharmaceuticals including urinary incontinence treatments [1][2]. In contrast, the dibrominated analog 1-Bromo-4-(3-bromopropyl)benzene (90562-10-0) is primarily marketed and utilized as a PROTAC linker building block, exploiting the terminal dibromide but lacking the benzylic chlorine required for certain heterocyclic annulation reactions [3]. The regioisomeric (1-Bromo-3-chloropropyl)benzene (21763-00-8), which places both halogens on the side chain but lacks the aryl bromide, is useful as a simple alkylating agent but cannot serve as a building block for 1,3-diaryl scaffolds requiring a metal-catalyzed coupling step on the aromatic ring .

Application Scope
Class-level
Cited as benzodiazepine intermediate; maps onto diarylpropylamine pharmacophore. Comparators have narrower documented scope.
Supports specific scaffold construction without protecting-group strategies (class-level inference)
Based on vendor descriptions and structural analysis; no head-to-head biological data.
PROTAC linker Benzodiazepine intermediate Diarylpropylamine scaffold

Purity Specification & GHS Hazard Class 6.1

Commercially available 1-Bromo-4-(3-bromo-1-chloropropyl)benzene is routinely specified at ≥98% purity , compared with ≥95% or ≥97% for most analogs . More critically, the compound carries a GHS06 (toxic) and GHS08 (health hazard) classification with H301-H311-H331-H341 hazard statements (toxic if swallowed, in contact with skin, or if inhaled; suspected of causing genetic defects), UN 2811, Class 6.1, Packing Group III . While comparator compounds such as 1-Bromo-4-(3-chloropropyl)benzene (74003-34-2) also bear hazard labels, the specific combination of acute toxicity (oral, dermal, inhalation) plus germ cell mutagenicity warning (H341) is unique to the target compound among this analog set based on available SDS data and influences HazMat shipping surcharges, storage requirements, and institutional chemical hygiene plan registration .

Purity & GHS Hazard
Head-to-head
Target purity ≥98% (vs ≥95% for analogs); GHS06/08 with H341, UN 2811 Class 6.1 PG III, 2–8°C storage.
Higher purity specification; stricter hazard classification impacts shipping and storage
Based on vendor SDS and COA; HazMat shipping surcharges apply (~$68/shipment).
GHS classification Purity specification Hazardous material shipping

Structural Uniqueness: Database & Literature Scarcity

A comprehensive review of the scientific literature reveals a critical point for procurement: 1-Bromo-4-(3-bromo-1-chloropropyl)benzene (33994-21-7) has extremely limited publicly available experimental characterization data, with no dedicated synthesis protocol, no published NMR spectra, and no crystal structure reported in peer-reviewed journals . This stands in marked contrast to its comparator 1-Bromo-4-(3-chloropropyl)benzene (74003-34-2), which has well-documented synthesis protocols (thionyl chloride-mediated chlorination of 3-(4-bromophenyl)propan-1-ol, yield ~99%) and full NMR characterization . The target compound carries a unique MDL identifier (MFCD21603648) and DSSTox Substance ID (DTXSID80495753), confirming its distinct chemical identity within regulatory and cheminformatics databases [1][2]. The absence of published characterization data means that procurement must rely on vendor-provided batch-specific QC (NMR, HPLC, GC) rather than literature benchmarks, making vendor selection and certificate-of-analysis verification critically important for experimental reproducibility .

Characterization Scarcity
Data to verify
No published synthesis protocol, NMR, or crystal structure for target; comparator 74003-34-2 has full characterization.
Vendor QC documentation is critical; absence of literature benchmarks elevates supplier selection importance
Literature search as of early 2026; identity confirmed via computational predictions and vendor QC.
Database exclusivity Spectral fingerprinting Isomer differentiation

1-Bromo-4-(3-bromo-1-chloropropyl)benzene: Key Application Scenarios


1,3-Diarylpropylamine Pharmacophore Synthesis

In medicinal chemistry programs targeting 3,3-diarylpropylamine scaffolds—a validated pharmacophore class with demonstrated therapeutic utility in urinary incontinence and other spasmogenic conditions [1]—1-Bromo-4-(3-bromo-1-chloropropyl)benzene uniquely enables a convergent synthetic strategy. The aryl bromide undergoes Suzuki-Miyaura coupling to install a first aryl group, the benzylic chlorine at C1 participates in SₙAr or heterocyclic annulation to construct the central amine-bearing carbon, and the terminal C3-bromide provides a third diversification point for chain extension or amination. Competing analogs with only two reactive sites require additional protection/deprotection sequences to achieve the same structural complexity, increasing step count and reducing overall yield. This compound should be prioritized when the target molecule requires three distinct bond-forming events on a single phenylpropyl framework .

PROTAC Linker Assembly: Aryl & Alkyl Halide Orthogonality

PROTAC (Proteolysis Targeting Chimera) development frequently requires linkers that can sequentially conjugate an E3 ligase ligand, a target protein binder, and a polyethylene glycol or alkyl spacer [2]. 1-Bromo-4-(3-bromo-1-chloropropyl)benzene's three electronically differentiated halogens enable stepwise conjugation without cross-reactivity: Pd-catalyzed coupling at the aryl bromide (typically first), Sₙ2 displacement of the terminal alkyl bromide (second), and subsequent substitution or elimination at the benzylic chloride (third) [3]. The elevated LogP (4.514) may also provide favorable hydrophobic interactions in the ternary complex. While 1-Bromo-4-(3-bromopropyl)benzene (90562-10-0) is already marketed as a PROTAC linker, it lacks the benzylic handle essential for certain heterobifunctional degrader designs, making the target compound the preferred entry when three-point linker attachment is required [2].

Benzodiazepine Intermediate Synthesis

The compound is explicitly cited as an intermediate in benzodiazepine synthesis, a drug class that includes anxiolytics, sedatives, and anticonvulsants with estimated global market value exceeding $3 billion annually . The structural requirements for benzodiazepine precursors—specifically a halogenated phenyl group adjacent to a functionalized two-carbon chain capable of cyclization with an ortho-aminobenzophenone—map directly onto the C1-chloro, C3-bromo propyl chain of the target compound. The benzylic chlorine at the carbon alpha to the aromatic ring provides the electrophilic center needed for annulation, while the terminal C3-bromine serves as a handle for further elaboration or can be retained as a metabolically stable substituent. Analogs lacking the benzylic chlorine (such as 1-Bromo-4-(3-bromopropyl)benzene) cannot participate in these cyclization reactions without prior functional group interconversion, adding synthetic steps and reducing atom economy .

Reference Standard & Analytical Method Development

For laboratories developing LC-MS/MS or GC-MS methods for phenylpropyl halide impurity profiling or environmental monitoring [3], 1-Bromo-4-(3-bromo-1-chloropropyl)benzene offers a distinctive mass spectrometric signature that simplifies identification and quantification. The dibrominated plus monochlorinated isotopic pattern (Br₂Cl) creates a unique mass envelope with peaks at M, M+2, M+4, and M+6 in characteristic abundance ratios that reduce false-positive identifications in complex matrices. When procured at ≥98% purity with full certificate of analysis documentation , this compound can serve as both a reference standard and a system suitability test compound, exploiting its unique physicochemical properties (LogP 4.514, no hydrogen bond donors or acceptors, TPSA = 0) for consistent chromatographic retention behavior across diverse column chemistries [3]. However, procurement must account for its Class 6.1 toxic hazard classification requiring appropriate safety infrastructure for handling and storage .

Application
Selection Property
Validation Focus
Diarylpropylamine Synthesis
Trifunctional scaffold with orthogonal aryl and alkyl halides
Sequential coupling–annulation–chain extension sequence efficiency
PROTAC Linker Assembly
Three electronically differentiated halogens for stepwise conjugation
Cross-reactivity control in ternary complex construction
Benzodiazepine Intermediate
Benzylic chlorine for heterocyclic annulation
Cyclization yield with ortho-aminobenzophenone precursors
Reference Standard & Method Dev.
Unique Br₂Cl isotopic pattern and high LogP
LC-MS/MS specificity and chromatographic retention consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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